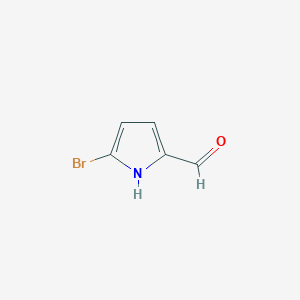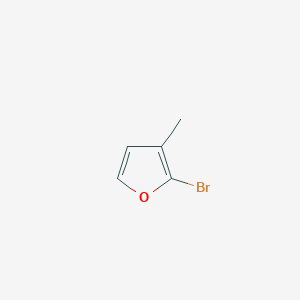
2-Bromo-3-methylfuran
Overview
Description
“2-Bromo-3-methylfuran” is a chemical compound with the molecular formula C5H5BrO . It is a type of furan, which is a class of organic compounds that consist of a five-membered aromatic ring with four carbon atoms and one oxygen .
Molecular Structure Analysis
The molecular structure of “this compound” has been analyzed in several studies. The compound has a molecular weight of 160.997 Da . The molecular structure of the compound has been optimized using various computational methods .
Chemical Reactions Analysis
The chemical reactions involving “this compound” have been investigated in several studies. For example, the Diels–Alder cycloaddition of 3-bromo-1-phenylprop-2-ynone with furan and 2-methylfuran has been studied using the molecular electron density theory through DFT calculation at the B3LYB/6-311G (d,p) level of theory .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 160.997 Da and a density of 1.537g/cm3 . The boiling point of the compound is 133ºC at 760 mmHg .
Scientific Research Applications
Synthesis of Biologically Active Precursors 2-Bromo-3-methylfuran serves as a key intermediate in the synthesis of enantiopure 2-methyl-3-substituted tetrahydrofurans, which are vital for the production of various biologically active compounds including drugs, flavors, and agrochemicals. This synthesis involves a multienzymatic stereoselective cascade process, demonstrating its significance in organic synthesis (Brenna et al., 2017).
Formation of Cyclopropane and Heterocycles The compound is utilized in the formation of cyclopropane lactones and fused heterocyclic compounds. These reactions showcase the versatility of this compound in creating complex molecular structures, which can be useful in various chemical applications (Farin˜a et al., 1987).
Development of Novel Furans Research has focused on the lithiation of this compound, leading to the synthesis of new trisubstituted furans with different substitution patterns. This highlights its role in expanding the library of furan derivatives, which are significant in organic chemistry and pharmaceutical research (Fröhlich & Hametner, 1996).
Catalytic Transformations this compound is pivotal in catalytic processes, such as the conversion of furfural into 2-methyltetrahydrofuran using non-precious metal catalysts. This process is important for producing biomass-derived chemicals used as solvents in organic chemistry (Liu et al., 2020).
Study of Bromination Reactions The bromination of related compounds like 2-acetyl-5-methylfuran has been studied to develop selective methods for synthesizing derivatives of this compound. Such studies contribute to the understanding of bromination mechanisms in organic chemistry (Saldabol et al., 1999).
Creation of Multi-substituted Dihydrofurans The synthesis of multi-substituted dihydrofurans, which are valuable intermediates for natural products and pharmaceuticals, also employs this compound. These syntheses are focused on efficient and regioselective methods (Zhang et al., 2007).
Mechanism of Action
Target of Action
Furan derivatives, in general, have been found to exhibit a broad spectrum of biological activities . Therefore, it is plausible that 2-Bromo-3-methylfuran may interact with a variety of biological targets.
Mode of Action
Furan derivatives are known to undergo various chemical reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially lead to changes in the targets they interact with.
Biochemical Pathways
Furan derivatives are known to participate in various chemical reactions, which could potentially affect multiple biochemical pathways .
Result of Action
Given the broad biological activities of furan derivatives , it is plausible that this compound could have diverse molecular and cellular effects.
Safety and Hazards
Future Directions
Furan platform chemicals, which include “2-Bromo-3-methylfuran”, are directly available from biomass and have potential for large-scale manufacture . The range of compounds that can be economically synthesized from biomass via furan platform chemicals is vast, and there are excellent applications of bio-based materials beyond the broadly promoted manufacture of fuels and monomers .
Properties
IUPAC Name |
2-bromo-3-methylfuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrO/c1-4-2-3-7-5(4)6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJBSJDAKSSYFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00562198 | |
| Record name | 2-Bromo-3-methylfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00562198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64230-60-0 | |
| Record name | 2-Bromo-3-methylfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00562198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


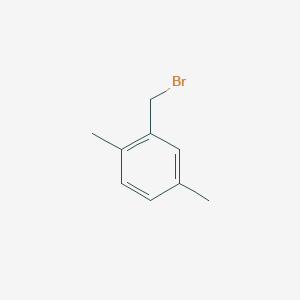

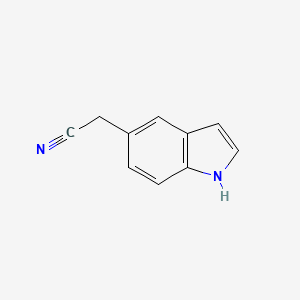
![Spiro[isoindoline-1,4'-piperidin]-3-one](/img/structure/B1590810.png)
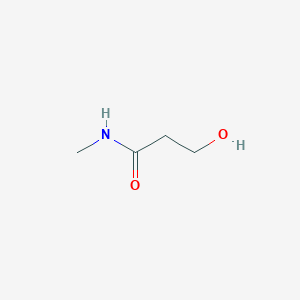
![Ethyl 7-chlorothieno[3,2-b]pyridine-6-carboxylate](/img/structure/B1590812.png)
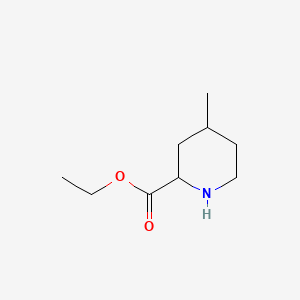
![Chloro[tri(p-tolyl)phosphine]gold(I)](/img/structure/B1590815.png)
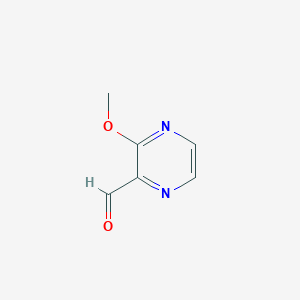
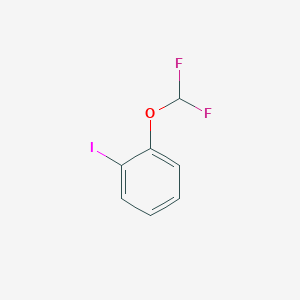

![4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1590820.png)
![Furo[3,4-b]pyridin-5(7H)-one, 7-[4-(diethylamino)-2-(hexyloxy)phenyl]-7-(1-ethyl-2-methyl-1H-indol-3-yl)-](/img/structure/B1590822.png)
